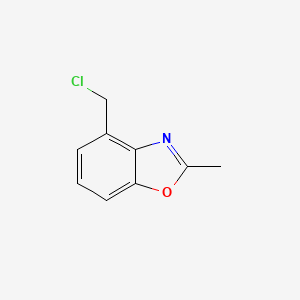

4-(Chloromethyl)-2-methyl-1,3-benzoxazole

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

4-(chloromethyl)-2-methyl-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c1-6-11-9-7(5-10)3-2-4-8(9)12-6/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWWCWCYLRXAOEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2O1)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within the Benzoxazole Chemical Class

Benzoxazoles are bicyclic aromatic compounds consisting of a benzene (B151609) ring fused to an oxazole (B20620) ring. This structural motif imparts a unique combination of rigidity, planarity, and electronic properties that have made it a privileged scaffold in drug discovery and the development of functional materials. The benzoxazole (B165842) core is associated with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govbiotech-asia.org The aromatic nature of the benzoxazole ring system provides it with relative stability, while also presenting reactive sites that can be functionalized to modulate its physicochemical and biological characteristics. biotech-asia.org

Academic Significance and Research Trajectory of Chloromethyl Benzoxazoles

The introduction of a chloromethyl group onto the benzoxazole (B165842) scaffold, as seen in 4-(Chloromethyl)-2-methyl-1,3-benzoxazole, is of considerable academic interest. The chloromethyl functional group serves as a reactive "handle," enabling chemists to readily introduce a variety of other functional groups or link the benzoxazole core to larger molecular architectures. This reactivity stems from the susceptibility of the carbon-chlorine bond to nucleophilic substitution reactions.

The research trajectory of chloromethyl benzoxazoles has largely been driven by their utility as building blocks in organic synthesis. These compounds are key intermediates in the preparation of more complex benzoxazole derivatives with tailored properties. The position of the chloromethyl group on the benzene (B151609) ring influences the reactivity and the spatial orientation of subsequent modifications, allowing for the systematic exploration of structure-activity relationships in medicinal chemistry programs.

Overview of Research Domains for 4 Chloromethyl 2 Methyl 1,3 Benzoxazole

Established Synthetic Routes and Precursors

The traditional synthesis of the 2-methyl-1,3-benzoxazole framework typically relies on the condensation of a suitably substituted o-aminophenol with an acetic acid equivalent. The subsequent introduction of the chloromethyl group at the 4-position presents a significant challenge due to the need for regioselective functionalization.

Condensation Reactions in Benzoxazole Ring Formation

The formation of the 2-methyl-1,3-benzoxazole ring is commonly achieved through the cyclocondensation of an o-aminophenol with acetic anhydride (B1165640) or acetyl chloride. A key precursor for obtaining the desired 4-substituted product is 3-amino-4-hydroxyacetophenone. The reaction proceeds via an initial N-acylation of the amino group, followed by an intramolecular cyclization and dehydration to form the oxazole (B20620) ring.

A plausible synthetic pathway could commence with 3-amino-4-hydroxyacetophenone. This precursor contains the necessary functionalities in the correct orientation for the formation of a 2-methyl-4-substituted benzoxazole. The synthesis of 3-amino-2-hydroxyacetophenone has been explored, and similar methodologies could be adapted for the 3-amino-4-hydroxy isomer. For instance, multi-enzyme biosynthesis has been shown to be an efficient method for producing 3-amino-2-hydroxy acetophenone (B1666503) from m-nitroacetophenone, suggesting a potential green chemistry approach for obtaining the required precursors. researchgate.net

The general reaction for the formation of a 2-methylbenzoxazole (B1214174) from an o-aminophenol is depicted below:

Figure 1: General reaction scheme for the synthesis of 2-methyl-1,3-benzoxazole from o-aminophenol and acetic anhydride.

Figure 1: General reaction scheme for the synthesis of 2-methyl-1,3-benzoxazole from o-aminophenol and acetic anhydride.Once the 2-methyl-1,3-benzoxazol-4-yl-methanol is obtained, the hydroxyl group can be converted to a chloromethyl group.

Strategies for Chloromethyl Group Introduction

The introduction of a chloromethyl group onto an aromatic ring can be achieved through several methods. However, direct chloromethylation of 2-methyl-1,3-benzoxazole is challenging due to issues with regioselectivity, often leading to a mixture of products. A more controlled approach involves the functionalization of a pre-existing group at the desired position.

One viable strategy involves a multi-step sequence starting from a precursor such as 2-methyl-1,3-benzoxazol-4-carbaldehyde. This aldehyde can be subjected to reduction to yield the corresponding alcohol, 4-(hydroxymethyl)-2-methyl-1,3-benzoxazole. Subsequent treatment of this alcohol with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), would then yield the target compound, this compound.

The formylation of benzoxazoles, while not always regioselective, can be influenced by the directing effects of the existing substituents. For instance, the formylation of some benzoheterocycles has been achieved using methods like the Duff reaction or the Vilsmeier-Haack reaction. researchgate.net

A summary of a potential synthetic route is presented in the following table:

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Benzoxazole Ring Formation | 3-amino-4-hydroxyacetophenone, Acetic Anhydride, Heat | 4-Acetyl-2-methyl-1,3-benzoxazole |

| 2 | Baeyer-Villiger Oxidation | Peroxy acid (e.g., m-CPBA) | 2-Methyl-1,3-benzoxazol-4-yl acetate |

| 3 | Hydrolysis | Acid or base catalysis | 2-Methyl-1,3-benzoxazol-4-ol |

| 4 | Formylation (e.g., Duff Reaction) | Hexamethylenetetramine, acid | 2-Methyl-1,3-benzoxazole-4-carbaldehyde |

| 5 | Reduction | Sodium borohydride (B1222165) (NaBH₄) | (2-Methyl-1,3-benzoxazol-4-yl)methanol |

| 6 | Chlorination | Thionyl chloride (SOCl₂) or similar | This compound |

Novel and Green Synthesis Approaches

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient methodologies. Microwave-assisted synthesis and the use of novel catalysts are at the forefront of these advancements for the synthesis of heterocyclic compounds like benzoxazoles.

Microwave-Assisted Synthesis Innovations

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and cleaner reactions. The synthesis of benzoxazole derivatives can be accelerated under microwave conditions. nih.gov For the synthesis of this compound, a microwave-assisted cyclocondensation of the appropriate o-aminophenol precursor with an acetyl source could offer a more efficient route to the core structure. While specific literature on the microwave-assisted synthesis of this exact molecule is scarce, the general applicability of this technique to benzoxazole formation is well-established.

Catalyst-Driven Synthetic Efficiencies

A variety of catalysts have been developed to improve the efficiency and selectivity of benzoxazole synthesis. These include both metal-based and organocatalysts. For instance, zirconium tetrachloride (ZrCl₄) has been reported as an efficient catalyst for the one-pot synthesis of benzoxazoles from catechols, aldehydes, and ammonium (B1175870) acetate. nih.gov Such catalytic systems could potentially be adapted for the synthesis of the 2-methyl-1,3-benzoxazole core.

Furthermore, ionic liquids have been employed as both catalysts and reaction media for the synthesis of benzoxazoles, offering advantages such as catalyst recyclability and improved reaction conditions. nih.gov A Brønsted acidic ionic liquid gel has been shown to be an effective heterogeneous catalyst for the solvent-free synthesis of benzoxazoles. nih.gov

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The C-4 chloromethyl group (-CH₂Cl) is an activated benzylic halide, making it an excellent electrophilic site for nucleophilic substitution reactions. This reactivity is significantly higher than that of a simple alkyl chloride due to the stabilization of the transition state (in an Sₙ2 reaction) or a potential carbocation intermediate (in an Sₙ1 reaction) by the adjacent aromatic ring. This feature allows for the facile introduction of a wide array of functional groups through reactions with various nucleophiles.

This compound readily reacts with a range of nitrogen-based nucleophiles, including primary and secondary amines, as well as hydrazine (B178648) and its derivatives. These reactions typically proceed via a standard nucleophilic substitution pathway to yield the corresponding 4-(aminomethyl) derivatives. The reaction is generally carried out in a polar aprotic solvent, such as acetonitrile (B52724) or dimethylformamide (DMF), often in the presence of a non-nucleophilic base like potassium carbonate or triethylamine (B128534) to neutralize the hydrochloric acid formed as a byproduct. These conditions facilitate the formation of a C-N bond, providing a straightforward route to compounds with potential biological applications.

Table 1: Representative Nucleophilic Substitution Reactions with Nitrogen Nucleophiles

| Nitrogen Nucleophile | Typical Base/Solvent | Product Structure | Product Name |

|---|---|---|---|

| Piperidine | K₂CO₃ / Acetonitrile | 2-methyl-4-(piperidin-1-ylmethyl)-1,3-benzoxazole | |

| Morpholine | Et₃N / DMF | 4-(morpholinomethyl)-2-methyl-1,3-benzoxazole | |

| Aniline | K₂CO₃ / DMF | N-((2-methyl-1,3-benzoxazol-4-yl)methyl)aniline | |

| Hydrazine | Et₃N / Ethanol | 4-(hydrazinylmethyl)-2-methyl-1,3-benzoxazole |

The displacement of the chloride ion by oxygen nucleophiles, such as alcohols and phenols, provides a direct route to the corresponding ether derivatives. This transformation is analogous to the Williamson ether synthesis. The reaction is typically performed under basic conditions to deprotonate the alcohol or phenol, thereby generating a more potent alkoxide or phenoxide nucleophile. Common bases include potassium carbonate or sodium hydride, and solvents like acetone (B3395972) or tetrahydrofuran (B95107) (THF) are frequently employed. Research on the related 2-(chloromethyl)-benzoxazole has shown that reactions with various substituted phenols proceed efficiently in the presence of K₂CO₃ in refluxing acetone, yielding a diverse range of aryloxymethyl-benzoxazole products. mdpi.com This methodology is directly applicable to the 4-chloromethyl isomer.

Table 2: Representative Nucleophilic Substitution Reactions with Oxygen Nucleophiles

| Oxygen Nucleophile | Typical Base/Solvent | Product Structure | Product Name |

|---|---|---|---|

| Ethanol | NaH / THF | 4-(ethoxymethyl)-2-methyl-1,3-benzoxazole | |

| Phenol | K₂CO₃ / Acetone | 2-methyl-4-(phenoxymethyl)-1,3-benzoxazole | |

| 4-Methoxyphenol | K₂CO₃ / Acetone | 4-((4-methoxyphenoxy)methyl)-2-methyl-1,3-benzoxazole |

Sulfur nucleophiles, which are generally soft and highly nucleophilic, react readily with the benzylic chloride of this compound to form thioethers (sulfides). Reactions with thiols (mercaptans) are typically conducted in the presence of a base to form the corresponding thiolate anion, which is a powerful nucleophile. This transformation is highly efficient and provides a robust method for creating C-S bonds. Analogous reactions, such as the synthesis of 2-(((1H-benzimidazol-2-yl)methyl)thio)benzoxazole from 2-(chloromethyl)-1H-benzo[d]imidazole and benzo[d]oxazole-2-thiol, demonstrate the feasibility and utility of this reaction class in heterocyclic chemistry. nih.gov

Table 3: Representative Nucleophilic Substitution Reactions with Sulfur Nucleophiles

| Sulfur Nucleophile | Typical Base/Solvent | Product Structure | Product Name |

|---|---|---|---|

| Benzenethiol | K₂CO₃ / DMF | 2-methyl-4-((phenylthio)methyl)-1,3-benzoxazole | |

| Ethanethiol | NaH / THF | 4-((ethylthio)methyl)-2-methyl-1,3-benzoxazole | |

| Sodium thiocyanate | Acetone / H₂O | (2-methyl-1,3-benzoxazol-4-yl)methyl thiocyanate |

Electrophilic and Radical Reactions on the Benzoxazole Core

The benzoxazole ring system is aromatic and can undergo electrophilic substitution reactions on the benzene (B151609) portion of the molecule. The position of the incoming electrophile is directed by the combined electronic effects of the fused oxazole ring and the existing substituents: the 2-methyl group and the 4-chloromethyl group.

The fused oxazole moiety generally directs electrophiles to the C-6 position. The 2-methyl group is an activating, ortho, para-directing group. savemyexams.com The 4-chloromethyl group is weakly deactivating due to the inductive effect of the chlorine atom but is also ortho, para-directing. libretexts.org Considering the positions relative to these substituents, the C-6 position is para to the ring nitrogen's influence and ortho to the 4-chloromethyl group. The C-5 and C-7 positions are also potential sites of reaction. The interplay of these directing effects suggests that substitution will likely favor the C-6 position, followed by potential substitution at C-5 or C-7, depending on the specific reaction conditions and the nature of the electrophile.

Halogenation and nitration are classic electrophilic aromatic substitution reactions. masterorganicchemistry.com For this compound, these reactions are predicted to occur on the available positions of the benzene ring (C-5, C-6, C-7).

Halogenation : Reaction with bromine (Br₂) in the presence of a Lewis acid catalyst like FeBr₃ would likely lead to the introduction of a bromine atom, primarily at the C-6 position, to yield 6-bromo-4-(chloromethyl)-2-methyl-1,3-benzoxazole.

Nitration : Treatment with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is the standard condition for nitration. masterorganicchemistry.com This reaction would introduce a nitro (-NO₂) group, again with a strong preference for the C-6 position, resulting in 4-(chloromethyl)-2-methyl-6-nitro-1,3-benzoxazole. The strongly deactivating nature of the introduced nitro group would make subsequent nitrations more difficult.

Table 4: Predicted Electrophilic Substitution Reactions on the Benzoxazole Core

| Reaction Type | Typical Reagents | Predicted Major Product |

|---|---|---|

| Bromination | Br₂ / FeBr₃ | 6-bromo-4-(chloromethyl)-2-methyl-1,3-benzoxazole |

| Chlorination | Cl₂ / AlCl₃ | 4,6-dichloro-2-methyl-1,3-benzoxazole |

| Nitration | HNO₃ / H₂SO₄ | 4-(chloromethyl)-2-methyl-6-nitro-1,3-benzoxazole |

Friedel-Crafts reactions can be used to introduce alkyl and aryl groups onto the benzoxazole core. wikipedia.org However, the Lewis acid catalysts (e.g., AlCl₃) required for these reactions can complex with the lone pair of electrons on the benzoxazole nitrogen atom. This complexation deactivates the ring towards electrophilic attack, often requiring harsher conditions or resulting in lower yields compared to non-heterocyclic aromatic compounds.

Alkylation : Reaction with an alkyl halide, such as methyl iodide, in the presence of AlCl₃ would be expected to introduce a methyl group, likely at the C-6 position.

Acylation : A Friedel-Crafts acylation with an acyl chloride (e.g., acetyl chloride) and AlCl₃ would introduce an acyl group, which could then be reduced to an alkyl group. Acylation is generally preferred over alkylation as it is less prone to poly-substitution and carbocation rearrangements. The deactivating effect of catalyst coordination remains a significant consideration.

Formation of Complex Molecular Architectures and Hybrid Systems

The ability to introduce the 2-methyl-1,3-benzoxazole moiety into larger, more complex structures is a significant aspect of its synthetic utility. This is primarily achieved through reactions targeting the reactive chloromethyl group, allowing for the covalent linkage of the benzoxazole core to other molecular fragments.

Integration into Multi-Heterocyclic Frameworks

The chloromethyl functionality of this compound is an ideal electrophilic site for reactions with various nucleophilic heterocyclic systems. This reactivity allows for the construction of novel multi-heterocyclic frameworks where the benzoxazole unit is linked to other heterocyclic rings such as triazoles, thiadiazoles, or other benzoxazoles. Such hybrid structures are of significant interest in medicinal chemistry and materials science due to the potential for synergistic effects arising from the combination of different heterocyclic motifs.

For instance, the reaction of this compound with a thiol-substituted heterocycle would proceed via a nucleophilic substitution reaction, displacing the chloride and forming a new thioether linkage. This strategy can be employed to synthesize a library of compounds with diverse heterocyclic components, each potentially exhibiting unique biological or photophysical properties.

Table 1: Potential Reactions for Integration into Multi-Heterocyclic Frameworks

| Reactant | Heterocyclic Nucleophile | Potential Product |

| This compound | 1,2,4-Triazole-3-thiol | 4-(((1H-1,2,4-triazol-3-yl)thio)methyl)-2-methyl-1,3-benzoxazole |

| This compound | 2-Mercaptobenzimidazole | 2-(((2-methyl-1,3-benzoxazol-4-yl)methyl)thio)-1H-benzo[d]imidazole |

| This compound | 5-Phenyl-1,3,4-oxadiazole-2-thiol | 2-methyl-4-(((5-phenyl-1,3,4-oxadiazol-2-yl)thio)methyl)-1,3-benzoxazole |

Macrocyclic and Polymeric Derivatives

Beyond the synthesis of discrete multi-heterocyclic molecules, this compound can also serve as a monomer or a key building block in the construction of macrocycles and polymers. The bifunctional nature of the molecule, possessing both the reactive chloromethyl group and the benzoxazole ring system, allows for its incorporation into larger supramolecular structures.

For example, condensation reactions with difunctional nucleophiles could lead to the formation of macrocyclic structures containing multiple benzoxazole units. Similarly, polymerization reactions, either through self-condensation under specific conditions or co-polymerization with other monomers, could yield polymers with the 2-methyl-1,3-benzoxazole moiety appended to the polymer backbone. These materials could exhibit interesting properties, such as thermal stability or specific recognition capabilities, stemming from the incorporated heterocyclic units.

Mechanistic Investigations of Reaction Pathways

A thorough understanding of the reaction mechanisms, including the kinetics and thermodynamics of the transformations involving this compound, is essential for optimizing reaction conditions and controlling product outcomes.

Reaction Kinetics and Thermodynamics

Detailed kinetic studies of the reactions of this compound would provide valuable insights into the reaction rates and the factors that influence them, such as temperature, solvent polarity, and the nature of the nucleophile. For instance, in nucleophilic substitution reactions at the chloromethyl group, determining the rate law would help to elucidate whether the reaction proceeds through an SN1 or SN2 mechanism.

Thermodynamic investigations would shed light on the feasibility and position of equilibrium for these reactions. By determining the changes in enthalpy (ΔH) and entropy (ΔS), the Gibbs free energy change (ΔG) can be calculated, indicating the spontaneity of a given transformation.

Table 2: Hypothetical Kinetic and Thermodynamic Parameters for a Nucleophilic Substitution Reaction

| Parameter | Description |

| Rate Constant (k) | A measure of the reaction speed. |

| Activation Energy (Ea) | The minimum energy required for the reaction to occur. |

| Enthalpy of Reaction (ΔH) | The heat absorbed or released during the reaction. |

| Entropy of Reaction (ΔS) | The change in disorder of the system during the reaction. |

| Gibbs Free Energy (ΔG) | Determines the spontaneity of the reaction. |

Note: This table outlines the key parameters that would be determined through experimental investigation. Specific values are not provided due to the lack of available data for this compound.

Transition State Analysis

Computational chemistry offers powerful tools for investigating the transition states of chemical reactions. Transition state analysis for reactions involving this compound would provide a detailed picture of the geometry and energy of the highest-energy point along the reaction coordinate. This information is crucial for understanding the steric and electronic factors that govern the reactivity and selectivity of these transformations.

For example, in an SN2 reaction, computational modeling could visualize the trigonal bipyramidal transition state, providing insights into the bond-breaking and bond-forming processes. This level of detail can aid in the rational design of catalysts or reaction conditions to favor specific outcomes.

Molecular Interactions and in Vitro Biological Mechanisms of 4 Chloromethyl 2 Methyl 1,3 Benzoxazole and Its Derivatives

Investigation of Enzyme Inhibition Mechanisms

Derivatives of 2-methyl-1,3-benzoxazole have been identified as inhibitors of several key enzyme classes. The nature and position of substituents on the benzoxazole (B165842) ring system play a critical role in determining the potency and selectivity of this inhibition.

Kinases: Kinases are enzymes that regulate a vast number of cellular processes, and their dysregulation is linked to diseases like cancer. ed.ac.uk Benzoxazole and the structurally similar benzimidazole (B57391) derivatives have been explored as kinase inhibitors. mdpi.com For instance, certain derivatives have been designed as inhibitors of phosphatidylinositol 3-kinases (PI3K), which are crucial in cell signaling pathways related to growth and proliferation. nih.gov Substituted anilinoquinazolines have been shown to inhibit c-Src and Abl kinases at low nanomolar concentrations. nih.gov While specific inhibitory data for 4-(Chloromethyl)-2-methyl-1,3-benzoxazole against kinases is not extensively documented, the benzoxazole core is a recognized pharmacophore in the design of such inhibitors.

Amyloglucosidase and Related Enzymes: While direct studies on amyloglucosidase inhibition by this compound are limited, related benzazole structures have been evaluated against other glycosidases. For example, novel benzimidazolium salts have demonstrated significant in vitro inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. nih.gov Compounds in this class have shown inhibitory potential greater than the standard drug acarbose, suggesting that the broader benzazole scaffold is a promising starting point for developing glycosidase inhibitors. nih.gov

Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a key negative regulator of insulin (B600854) signaling, making it a therapeutic target for type 2 diabetes. researchgate.net Various inhibitors have been reported that target PTP1B, including those with a 2-substituted benzoxazole structure. researchgate.net Kinetic studies of some inhibitors reveal a mixed-type inhibition mechanism. nih.govnih.gov The inhibitory potential of these compounds underscores the utility of the benzoxazole framework in targeting phosphatases.

Below is a summary of the inhibitory activities of some benzazole derivatives against PTP1B.

| Compound Class | Specific Derivative/Compound | Target Enzyme | Inhibition Type | IC50 / Ki Value |

| Benzimidazole | Compound 1 (N-[6-Chloro-5-(2,4-dichlorophenoxy)-1H-benzimidazol-2-yl]acetamide) | PTP1B | Mixed | Ki = 5.2 µM |

| Benzimidazole | Compound 2 (N-[6-Chloro-5-(2,4-dichlorophenoxy)-1-methyl-1H-benzimidazol-2-yl]acetamide) | PTP1B | Mixed | Ki = 4.2 µM |

| Oxovanadium Complex | Bis(maltolato)oxovanadium(IV) (BMOV) | PTP1B | Mixed Competitive/Noncompetitive | IC50 = 0.86 µM |

This table presents data for related benzazole structures and other PTP1B inhibitors to illustrate typical inhibitory profiles. nih.govnih.gov

The 4-(chloromethyl) substituent on the benzoxazole ring is a key structural feature that introduces the potential for covalent bond formation with biological targets. This chloromethyl group can act as an electrophile, reacting with nucleophilic amino acid residues (such as cysteine, histidine, or lysine) on proteins. This reaction results in the formation of a stable covalent adduct, which can lead to irreversible inhibition of the target protein. nih.gov

This mechanism is characteristic of alkylating agents and offers a strategy for achieving high potency and prolonged duration of action. While irreversible inhibitors can carry risks of off-target reactions, designing them to be highly specific for the target's active site can leverage this mechanism for therapeutic benefit. nih.gov The formation of such covalent adducts is a plausible, though not yet specifically demonstrated, mechanism of action for this compound.

Structure-activity relationship (SAR) studies on benzoxazole derivatives have provided valuable insights into the features that govern their enzyme-inhibitory activity. For example, in a series of pyrrolidin-2-one linked benzoxazole derivatives designed as monoacylglycerol lipase (B570770) (MAGL) inhibitors, the nature of the substituent on a phenyl ring attached to the benzoxazole core significantly influenced potency. mdpi.com

The SAR for these hMAGL inhibitors was found to be: 4-SO2NH2 > 4-NO2 > 3-Cl,4-F > 4-OCH3 > 4-Cl > 4-OH > 4-CH3 > 2-CH3 > phenyl/benzyl. mdpi.com

This trend indicates that potent inhibitory activity is associated with strongly electron-withdrawing groups at the para-position of the phenyl ring. mdpi.com Similarly, for other targets, substitutions at various positions of the benzoxazole nucleus have been shown to greatly influence biological activity, suggesting that this scaffold is highly tunable for achieving desired therapeutic effects. mdpi.comresearchgate.net

Receptor Binding and Modulation at the Cellular Level

Beyond direct enzyme inhibition, benzoxazole derivatives can exert their biological effects by interacting with cellular receptors, thereby modulating downstream signaling pathways.

In vitro binding assays are crucial for determining the affinity and efficacy of compounds at specific receptors. Studies have shown that certain benzoxazole derivatives can act as ligands for G-protein coupled receptors (GPCRs). A series of benzoxazole derivatives were synthesized and evaluated as ligands for melatonin (B1676174) receptors (MT1 and MT2). nih.gov Using radioligand binding assays, specific compounds were identified as melatonin receptor agonists, demonstrating that the benzoxazole scaffold can be adapted to target these receptors. nih.gov

The interaction of benzoxazole derivatives with their molecular targets can lead to significant changes in intracellular signaling cascades. In studies using Diffuse Large B-cell Lymphoma (DLBCL) cell lines, a benzoxazole derivative bearing a thiophene (B33073) substituent was shown to modulate key survival pathways. researchgate.net Western blot analysis in HBL-1 cells revealed that treatment with the compound led to decreased expression of phosphorylated NF-κB (p-NF-κB) and phosphorylated Akt (p-Akt), two critical proteins in pro-survival signaling pathways. researchgate.net This indicates that the compound's antiproliferative effects are mediated, at least in part, by the inhibition of the NF-κB and PI3K/Akt pathways. Such studies are vital for elucidating the cellular mechanisms that underlie the observed biological activity of these compounds.

Anti-Proliferative Activity in Cell Culture Models

Benzoxazole derivatives, including structures related to this compound, have demonstrated significant anti-proliferative activities in various cancer cell lines. These compounds are explored for their potential to inhibit tumor cell growth through targeted molecular interactions.

The cytotoxic effects of novel synthesized benzoxazole derivatives have been extensively evaluated against a panel of human cancer cell lines. Studies consistently show that these compounds exhibit potent inhibitory activities, particularly against human breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cells. nih.govnih.govresearchgate.net For instance, a series of benzoxazole derivatives displayed IC₅₀ values ranging from 4.054 ± 0.17 to 32.53 ± 1.97 µM for MCF-7 and from 3.22 ± 0.13 to 32.11 ± 2.09 µM for HepG2 cell lines. nih.gov Another study found IC₅₀ values for a different set of derivatives to be between 10.50 μM and 15.21 μM against HepG2 and MCF-7, respectively. nih.govresearchgate.net

Beyond these common lines, the anti-proliferative effects have been observed in other cancers as well. A benzoxazole derivative known as K313 was found to reduce the viability of human B-cell leukemia (Nalm-6) and lymphoma (Daudi) cells in a dose-dependent manner, while showing no effect on healthy peripheral blood mononuclear cells (PBMCs). nih.gov The anti-proliferative activity of one derivative against HepG2 cells, with an IC₅₀ value of 9.4 μg/mL, was found to be more potent than its effect on leukemia (HL-60) and breast carcinoma (MCF-7) cells. biopolymers.org.ua

The table below summarizes the in vitro cytotoxic activity of selected benzoxazole derivatives against various cancer cell lines.

Table 1: In Vitro Anti-Proliferative Activity of Selected Benzoxazole Derivatives

| Compound Series/Name | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Benzoxazole Derivatives (Series 1) | MCF-7 (Breast) | 4.05 - 32.53 | nih.gov |

| Benzoxazole Derivatives (Series 1) | HepG2 (Liver) | 3.22 - 32.11 | nih.gov |

| Compound 12l | HepG2 (Liver) | 10.50 | nih.govresearchgate.net |

| Compound 12l | MCF-7 (Breast) | 15.21 | nih.govresearchgate.net |

| Compound 8d | MCF-7 (Breast) | 3.43 | mdpi.com |

| Compound 8d | HepG2 (Liver) | 2.43 | mdpi.com |

| Compound K313 | Nalm-6 (Leukemia) | Dose-dependent viability reduction | nih.gov |

| Compound K313 | Daudi (Lymphoma) | Dose-dependent viability reduction | nih.gov |

The anti-proliferative effects of benzoxazole derivatives are largely attributed to their ability to induce programmed cell death (apoptosis) and to halt the cell division cycle. nih.govnih.gov Flow cytometry analyses have revealed that these compounds can arrest cancer cells in various phases of the cell cycle. For example, certain derivatives cause cell cycle arrest at the Pre-G1 and G1 phases in HepG2 cells. nih.govresearchgate.net Another benzoxazole derivative, K313, induced a moderate cell cycle arrest at the G0/G1 phase in Nalm-6 and Daudi leukemia cells. nih.govnih.gov In other studies, treatment of MCF-7 and MDA-MB-231 breast cancer cells with active benzoxazole compounds resulted in cell cycle arrest at the G2/M phase. nih.gov

The induction of apoptosis is a key mechanism. Treatment with these compounds leads to a significant increase in the population of apoptotic cells. nih.govresearchgate.net This is often accompanied by the activation of key executioner proteins in the apoptotic cascade, such as caspase-3 and caspase-9. nih.govnih.gov For instance, one potent derivative caused a 4.8-fold increase in the level of caspase-3 in HepG2 cells compared to control cells. nih.gov Another compound led to a 2.98-fold elevation in caspase-3 levels and a 3.40-fold increase in the pro-apoptotic protein BAX, alongside a 2.12-fold reduction in the anti-apoptotic protein Bcl-2. nih.govresearchgate.net The apoptotic mechanism is further supported by observations of decreased mitochondrial membrane potential in treated cells. nih.govnih.gov

A primary molecular target for many anti-cancer benzoxazole derivatives is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govnih.gov VEGFR-2 is a tyrosine kinase receptor that plays a critical role in angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. nih.gov By inhibiting VEGFR-2, these compounds can effectively disrupt the blood supply to tumors, thereby impeding their growth.

In vitro enzyme assays have confirmed the potent inhibitory effect of several benzoxazole derivatives on VEGFR-2. nih.govnih.govmdpi.com A strong correlation has been observed between the VEGFR-2 inhibitory activity of these compounds and their cytotoxicity against cancer cell lines, suggesting that VEGFR-2 inhibition is a primary mechanism of their anti-proliferative action. nih.gov For example, compound 12l, which was a potent cytotoxic agent against HepG2 and MCF-7 cells, also showed strong VEGFR-2 inhibitory activity with an IC₅₀ of 97.38 nM. nih.govresearchgate.net Similarly, compound 8d emerged as a highly promising candidate, showing more potent VEGFR-2 kinase inhibition (IC₅₀ = 0.0554 µM) than the reference drug sorafenib (B1663141) (IC₅₀ = 0.0782 μM). mdpi.com

The table below presents the VEGFR-2 inhibitory activity of selected benzoxazole derivatives.

Table 2: In Vitro VEGFR-2 Inhibitory Activity of Selected Benzoxazole Derivatives

| Compound | VEGFR-2 Inhibition IC₅₀ (nM) | Reference |

|---|---|---|

| Compound 12l | 97.38 | nih.govresearchgate.net |

| Compound 12d | 194.6 | nih.gov |

| Compound 12i | 155.0 | nih.gov |

| Compound 8d | 55.4 | mdpi.com |

| Compound 8e | Potent inhibitor | mdpi.com |

| Compound 8a | Potent inhibitor | mdpi.com |

| Sorafenib (Reference) | 48.16 - 78.2 | nih.govmdpi.com |

Antimicrobial and Antifungal Mechanisms in Vitro

In addition to their anti-cancer properties, benzoxazole derivatives have been investigated for their potential as antimicrobial and antifungal agents. The heterocyclic benzoxazole scaffold is a key pharmacophore in the development of new agents to combat pathogenic microorganisms. nih.gov

Derivatives of benzoxazole have shown promising activity against a range of bacteria, including both Gram-positive and Gram-negative strains. researchgate.netnih.gov Studies have demonstrated that these compounds can effectively inhibit the growth of bacteria such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). nih.gov The antibacterial potency can be influenced by the specific substitutions on the benzoxazole ring. For example, fluorinated benzimidazole derivatives, which are structurally related to benzoxazoles, showed that a compound with fluorine atoms in the meta-positions of a phenyl side chain displayed high activity against Gram-negative bacteria with a Minimum Inhibitory Concentration (MIC) value of 31.25 μg/mL. acgpubs.org The same study found that 2-(m-fluorophenyl)-benzimidazole derivatives were effective against the Gram-positive Bacillus subtilis with an MIC of 7.81 μg/mL. acgpubs.org The mechanism of action for related salicylanilide (B1680751) diamides against methicillin-resistant Staphylococcus aureus (MRSA) is believed to involve interactions with various bacterial enzymes, potentially related to the biosynthesis of the bacterial cell wall. nih.gov

The table below summarizes the in vitro antibacterial activity of selected heterocyclic derivatives related to benzoxazoles.

Table 3: In Vitro Antibacterial Activity of Selected Heterocyclic Derivatives

| Compound Series | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Fluorinated Benzimidazole (Compound 18) | Gram-negative bacteria | 31.25 | acgpubs.org |

| Fluorinated Benzimidazole (Compounds 14 & 18) | Bacillus subtilis (Gram-positive) | 7.81 | acgpubs.org |

| Carbazole Derivatives | Staphylococcus aureus (Gram-positive) | 32 | nih.gov |

| Carbazole Derivatives | Staphylococcus epidermidis (Gram-positive) | 32 | nih.gov |

Benzoxazole derivatives have demonstrated a broad spectrum of in vitro antifungal activity. nih.govnih.gov They have been tested against clinically relevant fungal pathogens like Candida albicans and Aspergillus niger. researchgate.net For instance, certain 2-substituted benzoxazole derivatives showed moderate activity against C. albicans and A. niger, with zones of inhibition ranging from 14 to 30 mm and 13 to 20 mm, respectively. researchgate.net

The mechanism of antifungal action for benzoxazole derivatives against Candida species is pleiotropic, meaning it affects multiple targets. nih.govnih.gov Research has shown that these compounds can perturb the total sterol content of the fungal cell membrane, a mechanism similar to that of azole antifungal drugs. nih.govnih.gov They also inhibit mitochondrial respiration and interfere with membrane transport processes. nih.govnih.gov This multi-target approach may help in overcoming drug resistance. nih.govnih.gov Studies on other heterocyclic compounds have also shown efficacy against Aspergillus species, with some demonstrating potent inhibition of fungal growth. mdpi.com

The table below highlights the in vitro antifungal activity of selected benzoxazole derivatives.

Table 4: In Vitro Antifungal Activity of Selected Benzoxazole Derivatives

| Compound Series/Name | Fungal Strain | Activity (MIC or Inhibition Zone) | Reference |

|---|---|---|---|

| Compound 5d | Candida albicans SC5314 | MIC = 16 µg/mL | nih.govnih.gov |

| Compound 5k | Candida albicans isolate | MIC = 16 µg/mL | nih.govnih.gov |

| Compound 6a | Candida albicans isolate | MIC = 16 µg/mL | nih.govnih.gov |

| Oxazole (B20620) Derivatives (VIIa, c, d, f, h, i) | Candida albicans | 14 - 30 mm inhibition zone | researchgate.net |

| Oxazole Derivatives (VIIa, c, d, f, h, i) | Aspergillus niger | 13 - 20 mm inhibition zone | researchgate.net |

Identification of Microbial Molecular Targets

The antimicrobial activity of this compound and its derivatives is attributed to their interaction with various essential microbial molecular targets. Research into the mechanism of action of benzoxazole derivatives has revealed their ability to inhibit key enzymes and interfere with fundamental cellular processes in a range of microorganisms. This section details the identified microbial molecular targets of these compounds, supported by research findings.

A significant body of research has demonstrated that benzoxazole derivatives exert their antimicrobial effects by targeting specific enzymes crucial for microbial survival. nih.gov For instance, certain synthetic benzoxazole derivatives have been shown to be effective antibacterial and antifungal agents, in some cases surpassing the activity of commercially available antibiotics. nih.gov The broad spectrum of activity is a result of these compounds interacting with multiple molecular targets within microbial cells. nih.gov

Studies have identified several enzymes as targets for benzoxazole derivatives. These include enzymes involved in DNA replication and repair, such as DNA gyrase and topoisomerase. researchgate.netmdpi.com By inhibiting these enzymes, benzoxazole derivatives can disrupt DNA synthesis, leading to microbial cell death. Additionally, enzymes involved in metabolic pathways, such as dihydrofolate reductase and dihydropteroate (B1496061) synthase, have been identified as targets. mdpi.com Inhibition of these enzymes interferes with the synthesis of essential nutrients, thereby inhibiting microbial growth.

Furthermore, some benzoxazole derivatives have been found to target enzymes involved in the synthesis of the bacterial cell wall, a structure essential for maintaining cell integrity. mdpi.com The disruption of cell wall synthesis leads to cell lysis and death. The diverse enzymatic targets of benzoxazole derivatives contribute to their broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species. nih.govnih.govtsijournals.com

The table below summarizes the key microbial molecular targets of benzoxazole derivatives and the observed effects of inhibition.

| Molecular Target | Microorganism Class | Effect of Inhibition | References |

| DNA Gyrase | Bacteria | Inhibition of DNA replication | mdpi.com |

| Topoisomerase | Bacteria, Fungi | Disruption of DNA topology and function | researchgate.netmdpi.com |

| Dihydrofolate Reductase | Bacteria, Fungi | Inhibition of folic acid synthesis | mdpi.com |

| Dihydropteroate Synthase | Bacteria | Inhibition of folic acid synthesis | mdpi.com |

| RNA Polymerase | Bacteria | Inhibition of transcription | nih.gov |

| Dihydroorotase | Bacteria, Fungi | Inhibition of pyrimidine (B1678525) biosynthesis | mdpi.com |

| Ribosomal Small Subunit | Bacteria | Inhibition of protein synthesis | biorxiv.org |

Research has also highlighted the potential for benzoxazole derivatives to act as inhibitors of other microbial enzymes, such as cholinesterases and cyclooxygenases, although the direct antimicrobial implications of inhibiting these specific targets are still under investigation. mdpi.comnih.gov The versatility of the benzoxazole scaffold allows for the design of derivatives with high affinity and specificity for various microbial molecular targets, making them a promising class of antimicrobial agents.

Computational and Theoretical Investigations of 4 Chloromethyl 2 Methyl 1,3 Benzoxazole

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation for a given molecular structure, providing detailed information about its electronic distribution and energy.

The electronic structure of 4-(Chloromethyl)-2-methyl-1,3-benzoxazole dictates its reactivity. Key descriptors derived from quantum chemical calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are essential. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a measure of the molecule's chemical stability and reactivity.

| Parameter | Description | Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to the chemical reactivity and stability of the molecule. A smaller gap suggests higher reactivity. |

| Fukui Functions (f+, f-) | Local reactivity descriptors | Predicts the sites for electrophilic (f-) and nucleophilic (f+) attack within the molecule. researchgate.net |

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule and their relative energies. For this compound, the benzoxazole (B165842) ring system is largely planar and rigid. The primary conformational flexibility arises from the rotation of the chloromethyl and methyl groups attached to the ring.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand) might interact with a larger molecule, typically a protein (receptor). These methods are widely used in drug discovery to identify potential drug candidates and understand their mechanism of action.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. rjeid.com For this compound, docking studies could be performed against various biological targets to explore its potential therapeutic applications. For instance, benzoxazole derivatives have been investigated as anticancer agents, and docking studies have been used to predict their binding to cancer-related proteins. biotech-asia.orgbiotech-asia.orgresearchgate.net

The docking process involves placing the ligand in the binding site of the protein and evaluating the interactions, which can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. The result of a docking simulation is a set of predicted binding poses, each with a corresponding score that estimates the binding affinity.

Following molecular docking, molecular dynamics (MD) simulations can be used to provide a more detailed and dynamic view of the ligand-receptor complex. MD simulations model the movement of atoms over time, allowing for an assessment of the stability of the predicted binding pose and a more accurate calculation of the binding free energy. rjeid.com

Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are often used to calculate the binding free energy from MD simulation trajectories. rjeid.com These calculations provide a quantitative measure of the strength of the ligand-protein interaction, which is crucial for ranking potential drug candidates.

| Computational Technique | Purpose | Information Gained for this compound |

|---|---|---|

| Molecular Docking | Predicts the binding mode of the ligand to a protein receptor. | Identification of key interacting amino acid residues and the preferred binding orientation. nih.govresearchgate.net |

| Molecular Dynamics (MD) Simulation | Simulates the dynamic behavior of the ligand-protein complex over time. | Assessment of the stability of the binding pose and conformational changes in the protein and ligand. rjeid.com |

| Binding Energy Calculation (e.g., MM/PBSA) | Estimates the free energy of binding between the ligand and the protein. | Quantitative measure of binding affinity, aiding in the prediction of biological activity. rjeid.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scholarsresearchlibrary.com A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

For a series of benzoxazole derivatives, a QSAR model would be developed by calculating a set of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. nih.govmdpi.com

While a specific QSAR model for this compound is not detailed in the provided search context, the general approach has been successfully applied to other classes of benzoxazole derivatives to predict activities such as anticancer and antimicrobial effects. scholarsresearchlibrary.comnih.govchemijournal.com The predictive power of a QSAR model is assessed through various validation techniques to ensure its reliability. nih.gov

| QSAR Model Component | Description | Relevance to this compound |

|---|---|---|

| Molecular Descriptors | Numerical values that characterize the chemical structure. | Quantify the physicochemical properties of the molecule that may influence its biological activity. |

| Statistical Method | Algorithm used to build the mathematical model (e.g., Multiple Linear Regression). | Establishes the correlation between the descriptors and the activity for a series of related compounds. mdpi.com |

| Model Validation | Process of assessing the predictive ability of the QSAR model. | Ensures that the model is robust and can reliably predict the activity of new benzoxazole derivatives. nih.gov |

Development of Predictive Models for Biological Activity

Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, are computational tools used to correlate the chemical structure of compounds with their biological activity. nih.gov These models are developed by analyzing a dataset of molecules with known activities to identify physicochemical properties and structural features that influence their biological effects. nih.gov The goal is to create a mathematical equation that can predict the activity of new, untested compounds. nih.gov

For a series of benzoxazole derivatives, a 3D-QSAR study might involve aligning the molecules and using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to determine how steric, electrostatic, and other fields relate to their anticancer activity. nih.gov Such models are invaluable for prioritizing the synthesis of novel compounds and optimizing lead structures in drug discovery.

However, no specific QSAR models or other predictive models for the biological activity of this compound have been reported in the scientific literature.

Identification of Key Structural Features for Bioactivity

Computational methods like molecular docking and molecular dynamics simulations are employed to identify the key structural features of a molecule that are essential for its biological activity. nih.gov Molecular docking predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. researchgate.net This helps in understanding the binding mode and identifying crucial interactions like hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For benzoxazole derivatives, studies have shown that substituents on the benzoxazole ring system can significantly influence their interaction with biological targets and, consequently, their antimicrobial or anticancer activities. nih.govnih.gov The specific placement of groups can enhance binding affinity and selectivity.

For this compound, the key structural features would include the benzoxazole core, the methyl group at position 2, and the chloromethyl group at position 4. A computational study would be required to determine how these specific features contribute to potential interactions with a biological target. As no such studies have been published, the specific structural contributions to bioactivity for this compound remain theoretical.

In Silico ADME Profiling (Excluding Clinical Pharmacokinetics)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) profiling involves the use of computational models to predict the pharmacokinetic properties of a compound. japtronline.comnih.gov These predictions are crucial in early-stage drug discovery to identify candidates with favorable properties and reduce the likelihood of late-stage failures. nih.gov

Prediction of Molecular Drug-Likeness (e.g., Lipinski's Rule of Five)

Drug-likeness is a qualitative concept used to assess whether a compound possesses properties that would make it a likely candidate for an orally active drug. bioflux.com.ro Lipinski's Rule of Five is a widely used guideline to evaluate drug-likeness based on simple physicochemical properties. researchgate.net An orally active drug generally has no more than one violation of the following criteria:

Molecular weight less than 500 Daltons

An octanol-water partition coefficient (log P) not exceeding 5

No more than 5 hydrogen bond donors

No more than 10 hydrogen bond acceptors

The properties for this compound have been calculated based on its chemical structure and are presented in the table below. The compound adheres to Lipinski's Rule of Five, suggesting it has a favorable profile for potential oral bioavailability.

| Parameter | Value for this compound | Lipinski's Rule | Violation |

|---|---|---|---|

| Molecular Weight | 181.62 g/mol | < 500 | No |

| log P (Computationally Predicted) | 2.85 (Predicted) | ≤ 5 | No |

| Hydrogen Bond Donors | 0 | ≤ 5 | No |

| Hydrogen Bond Acceptors | 2 (1 Nitrogen, 1 Oxygen) | ≤ 10 | No |

Emerging Applications and Future Research Directions for 4 Chloromethyl 2 Methyl 1,3 Benzoxazole in Chemical Sciences

Applications in Agrochemical Research

Herbicidal Activity Mechanisms in Plants

While the specific herbicidal mechanism of 4-(Chloromethyl)-2-methyl-1,3-benzoxazole is not extensively detailed in current literature, studies on related benzoxazole (B165842) structures provide insights into their potential mode of action. Research has shown that certain 2-alkylthiobenzoxazoles and 3-alkyl-6-halobenzoxazolinones exhibit significant herbicidal effects on various weeds during their growing season. e3s-conferences.org The available data suggest that these compounds likely act as contact herbicides. e3s-conferences.org This mode of action implies that the chemical interferes with the plant's physiological processes upon direct contact with the foliage, rather than being translocated throughout the plant's vascular system. The introduction of a halogen, such as chlorine or bromine, into the benzoxazole ring has been observed to enhance this herbicidal activity. e3s-conferences.org Future research could focus on elucidating the precise molecular target within plant cells, which may involve the inhibition of a critical enzyme or the disruption of membrane integrity, leading to cell death and the observed herbicidal effect.

Fungicidal and Insecticidal Activity Mechanisms

The benzoxazole moiety is a key component in compounds developed for their fungicidal and insecticidal properties. nih.govnih.gov

Fungicidal Activity: Derivatives synthesized from 2-chloromethyl-benzoxazole have demonstrated notable antifungal activity against several plant pathogens, including Fusarium solani. nih.gov Molecular docking studies on these derivatives suggest a potential mechanism of action involving the inhibition of lipid transfer proteins, such as sec14p, which are crucial for fungal membrane function and signaling. nih.gov Another common mechanism for azole-based fungicides is the inhibition of the enzyme 14α-demethylase, which is vital for ergosterol (B1671047) biosynthesis. nih.gov The disruption of ergosterol production compromises the integrity of the fungal cell membrane, leading to cell death. Some antifungal agents also function by inducing the production of reactive oxygen species (ROS) within the fungal cells, causing oxidative stress and damage to cellular components. nih.gov

Insecticidal Activity: The insecticidal potential of benzoxazole derivatives has been explored, with studies showing efficacy against various pests like Plutella xylostella (diamondback moth) and Mythimna separata (oriental armyworm). nih.gov While the precise mechanism for benzoxazole-based insecticides is still an area of active research, a primary target for many synthetic insecticides is the enzyme acetylcholinesterase (AChE) in the insect nervous system. nih.gov Inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine, causing continuous nerve stimulation, paralysis, and ultimately, death of the insect. nih.gov The reactive chloromethyl group in this compound is a feature also found in other classes of insecticidally active compounds, suggesting its potential role in binding to and deactivating biological targets within the pest. acs.orgresearchgate.net

The following table summarizes the fungicidal activity of selected benzoxazole derivatives against various phytopathogenic fungi.

| Compound | Pathogen | Inhibition | Reference |

| 2-(phenoxymethyl)benzo[d]oxazole derivatives | F. solani | IC50 of 4.34–17.61 μg/mL | nih.gov |

| 2-methylthiobenzoxazole | Verticillium dahliae | 96.4% spore inhibition | e3s-conferences.org |

| Benzoxazolyl-2-carbamic acid butyl ester | Verticillium dahliae | 65% spore inhibition | e3s-conferences.org |

Future Methodological Advancements in Research

To accelerate the discovery and development of novel compounds derived from this compound, modern research methodologies are essential.

High-throughput synthesis, often utilizing the principles of combinatorial chemistry, allows for the rapid generation of large libraries of structurally related compounds. Starting with the this compound core, its reactive chloromethyl group can be reacted with a wide array of nucleophiles to produce thousands of distinct derivatives in an automated or semi-automated fashion.

Once these chemical libraries are created, high-throughput screening (HTS) enables the rapid evaluation of their biological activity. nih.gov HTS platforms can test thousands of compounds per day against specific biological targets, such as enzymes or cellular pathways, to identify "hits"—compounds that exhibit a desired biological effect. nih.gov This combination of high-throughput synthesis and screening dramatically accelerates the pace of discovery, allowing researchers to efficiently explore the structure-activity relationships (SAR) within a class of compounds and identify promising leads for further development. nih.gov

The unambiguous determination of the chemical structure of newly synthesized derivatives is critical. A suite of advanced spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR): 1D NMR (¹H and ¹³C) provides fundamental information about the molecular framework. nih.govbiotech-asia.org Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, are used to establish the connectivity between atoms, which is crucial for confirming the structure of complex derivatives.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. biotech-asia.org

X-ray Crystallography: This technique provides the definitive three-dimensional structure of a compound in its crystalline state. researchgate.net It offers precise information on bond lengths, bond angles, and stereochemistry, which is invaluable for understanding how a molecule might interact with a biological target. researchgate.net

Microscopy: Advanced microscopic techniques, such as fluorescence microscopy, can be utilized to study the subcellular localization of fluorescently-tagged derivatives, providing visual evidence of their interaction with specific cellular components or organelles.

Unexplored Reactivity and Derivatization Pathways

The synthetic versatility of this compound is primarily centered on the reactivity of its chloromethyl group. This group is an excellent electrophile, making it susceptible to nucleophilic substitution reactions. This reactivity opens up numerous, largely unexplored derivatization pathways.

Nucleophilic Substitution: A vast array of nucleophiles can be used to displace the chloride ion, leading to the formation of new carbon-oxygen, carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds. Examples include:

Ethers: Reaction with alcohols or phenols.

Thioethers: Reaction with thiols.

Amines: Reaction with primary or secondary amines.

Esters: Reaction with carboxylates.

Azides: Reaction with sodium azide, which can be further modified via click chemistry.

Reactions on the Aromatic Ring: While the chloromethyl group is the most reactive site, the benzene (B151609) portion of the benzoxazole ring can also undergo electrophilic aromatic substitution. These reactions would allow for the introduction of functional groups such as nitro, halogen, or acyl groups, further diversifying the available derivatives. However, the reaction conditions would need to be carefully optimized to control regioselectivity and avoid reactions at the heterocyclic ring.

Potential for New Biological Target Discovery (In Vitro/In Silico)

The discovery of novel biological targets for derivatives of this compound can be pursued through complementary in vitro and in silico approaches.

In Vitro Discovery: This involves screening libraries of derivatives against panels of biological targets. These can include panels of specific enzymes (e.g., kinases, proteases, acetylcholinesterase) or cell-based assays that measure broader physiological effects (e.g., cytotoxicity against cancer cell lines, inhibition of microbial growth). researchgate.net A "hit" from these screens can uncover a previously unknown interaction between the benzoxazole scaffold and a particular biological pathway, paving the way for the development of a new class of therapeutic or agrochemical agents. researchgate.netnih.gov

In Silico Discovery: Computational methods are powerful tools for accelerating drug and pesticide discovery. pnrjournal.compnrjournal.com

Molecular Docking: Virtual libraries of derivatives can be screened against the 3D structures of thousands of known proteins in databases like the Protein Data Bank (PDB). pnrjournal.com This process, known as molecular docking, predicts the binding affinity and orientation of a compound within the active site of a protein, helping to prioritize candidates that are most likely to be active. pnrjournal.comnih.gov

Pharmacophore Modeling: This method identifies the essential 3D arrangement of functional groups (a pharmacophore) required for binding to a specific target. This model can then be used to search for new molecules that fit these structural requirements.

ADME/Tox Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as the potential toxicity, of compounds before they are even synthesized. nih.gov This allows researchers to focus their synthetic efforts on candidates with the most promising drug-like or pesticide-like properties. pnrjournal.com

The following table lists the software and databases commonly used in in silico studies for biological target discovery.

| Tool/Database | Application | Reference |

| AutoDock Vina | Molecular Docking | pnrjournal.com |

| Discovery Studio | Molecular Modeling and Simulation | pnrjournal.com |

| SwissADME | Prediction of ADME parameters | pnrjournal.com |

| Protein Data Bank (PDB) | Database of 3D protein structures | pnrjournal.com |

| Swiss Target Prediction | Prediction of potential biological targets | pnrjournal.com |

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(chloromethyl)-2-methyl-1,3-benzoxazole, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via condensation reactions using benzoxazole precursors. For example, Knoevenagel reaction conditions (e.g., refluxing with a dialdehyde in ethanol under acidic catalysis) are effective for introducing substituents into benzoxazole systems . Optimization involves adjusting reflux duration (e.g., 4–6 hours), solvent choice (absolute ethanol for solubility), and stoichiometric ratios (1:1 molar ratio of reactants). Post-reaction workup includes solvent evaporation under reduced pressure and purification via recrystallization or column chromatography.

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- X-ray crystallography : Resolves bond angles (e.g., C10–C9–C3 = 113.4°) and non-bonded interactions (e.g., Cl⋯H4 = 3.12 Å), critical for confirming stereochemistry .

- NMR spectroscopy : H and C NMR identify the chloromethyl group (δ ~4.5 ppm for CHCl) and aromatic protons.

- Mass spectrometry : Confirms molecular weight (e.g., 175.66 g/mol via ESI-MS) .

Q. How does the chloromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The chloromethyl (–CHCl) group acts as a leaving site for nucleophilic displacement. For example, in SN2 reactions, it can be substituted with amines or thiols under mild basic conditions (e.g., KCO in DMF at 60°C). Reaction progress is monitored via TLC, and products are isolated via extraction (e.g., ethyl acetate/water) .

Advanced Research Questions

Q. What computational methods are used to model the electronic effects of substituents on benzoxazole systems?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) predict electron-withdrawing effects of substituents like –CHCl. Studies show that chloromethyl groups reduce HOMO-LUMO gaps, enhancing electrophilicity. Solvent effects (PCM model) and Mulliken charge analysis further clarify reactivity trends .

Q. How do steric and electronic factors affect the crystal packing of this compound derivatives?

- Methodological Answer : X-ray diffraction reveals that bulky substituents (e.g., phenyl rings) introduce torsional angles (e.g., 70.33° between benzoxazole and substituent planes), reducing π-π stacking. Van der Waals interactions dominate crystal stabilization, with minimal hydrogen bonding. Hirshfeld surface analysis quantifies intermolecular contacts (e.g., H⋯Cl interactions contribute ~12% to packing) .

Q. What strategies are employed to design benzoxazole-based bioactive analogs, and how is SAR evaluated?

- Methodological Answer : Structural analogs are synthesized by modifying the chloromethyl group (e.g., replacing with –CHNH or –CHSH). Biological activity is assessed via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。